molecular formula C12H14OSi B1586892 2-[(Trimethylsilyl)ethynyl]benzaldehyde CAS No. 77123-58-1

2-[(Trimethylsilyl)ethynyl]benzaldehyde

Cat. No.: B1586892
CAS No.: 77123-58-1
M. Wt: 202.32 g/mol
InChI Key: IROGCMISRBINQX-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H14OSi It is characterized by the presence of a benzaldehyde group attached to an ethynyl group, which is further substituted with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Trimethylsilyl)ethynyl]benzaldehyde can be synthesized through several methods, with one of the most common being the Sonogashira coupling reaction. This method involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires anhydrous conditions and the use of a base such as triethylamine to facilitate the coupling process.

Another method involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate under argon .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and thiols, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 2-[(Trimethylsilyl)ethynyl]benzoic acid.

    Reduction: 2-[(Trimethylsilyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)ethynyl]benzaldehyde depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize intermediates and facilitate certain reactions. The aldehyde group is also a key reactive site, participating in nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Trimethylsilyl)ethynyl]benzaldehyde is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules.

Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROGCMISRBINQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377988
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-58-1
Record name 2-[2-(Trimethylsilyl)ethynyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77123-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Trimethylsilyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-benzaldehyde (20.0 g, 108.1 mmol) in anhydrous tetrahydrofuran (200 mL) was degassed with argon for 30 minutes at room temperature. To the above solution was added bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) (3.79 g, 5.4 mmol) and the mixture was degassed again for an additional 15 minutes. To the reaction mixture were added trimethylsilanyl acetylene (33.97 mL, 216.2 mmol), copper(I) iodide (1.0 g, 5.4 mmol) and triethylamine (29.5 mL, 216.2 mmol), and the mixture was stirred for 16 hours at room temperature. Tetrahydrofuran was removed in vacuo. To the residue was added water (100 mL), and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give a black colored crude product. Flash chromatography (silica gel, 100-200 mesh, 2-5% ethyl acetate in hexane) afforded 2-trimethylsilanylethynyl-benzaldehyde (18.0 g, 82%) as a brown colored solid. MS (ESI+) cald. for C12H14OSi [(M+H)+] 202, obsd. 203.
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20 g
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29.5 mL
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copper(I) iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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